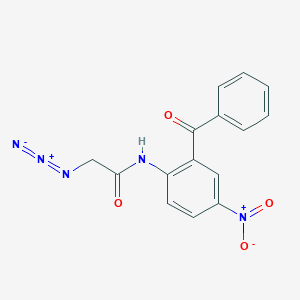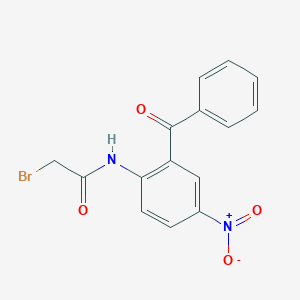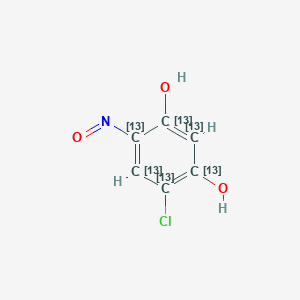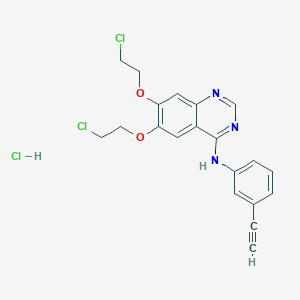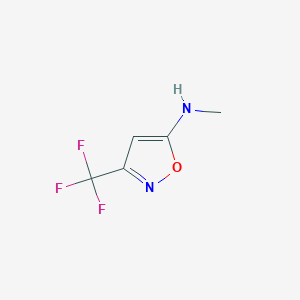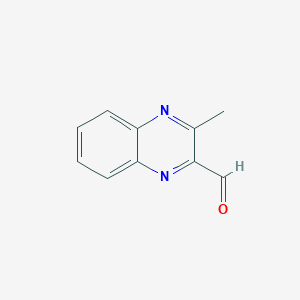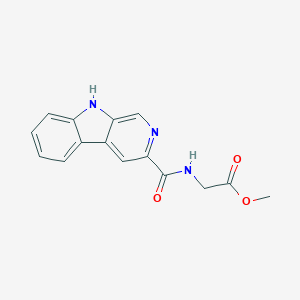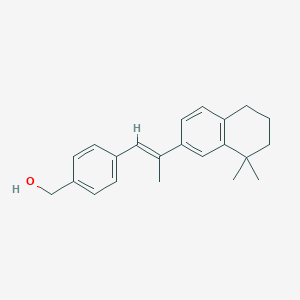
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol, also known as S-equol, is a compound that is derived from daidzein, a phytoestrogen found in soybeans. S-equol has gained significant attention in recent years due to its potential health benefits, particularly in relation to menopausal symptoms and bone health.
Mechanism Of Action
The exact mechanism of action of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that it can selectively bind to estrogen receptors in certain tissues, producing estrogen-like effects in some tissues while blocking estrogen effects in others. This mechanism of action may explain why (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is effective in treating menopausal symptoms and improving bone health.
Biochemical And Physiological Effects
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has a number of biochemical and physiological effects in the body. As a SERM, it can bind to estrogen receptors in certain tissues, producing estrogen-like effects such as increased bone density and reduced menopausal symptoms. It also has antioxidant properties, which may help protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has several advantages for lab experiments, including its stability and ease of synthesis. However, its low conversion rate from daidzein in some individuals can make it difficult to study in vivo. In addition, the effects of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol may vary depending on the individual's gut microbiome, which can make it difficult to generalize results across populations.
Future Directions
There are several future directions for research on (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and cardiovascular disease. In addition, there is ongoing research into the optimal dose and duration of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation, as well as the development of more efficient methods for synthesizing (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Finally, there is interest in identifying specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol more efficiently, which could potentially lead to personalized (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation based on an individual's gut microbiome.
Synthesis Methods
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is synthesized from daidzein through the action of gut bacteria. However, the conversion rate of daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol varies widely among individuals, with only a subset of the population able to produce significant amounts of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Several methods have been developed to synthesize (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol in the laboratory, including chemical synthesis and microbial fermentation. The most commonly used method is microbial fermentation, which involves the use of specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol.
Scientific Research Applications
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has been the subject of numerous scientific studies, with a particular focus on its potential health benefits. One of the most promising areas of research is its use in the treatment of menopausal symptoms. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can alleviate hot flashes and other symptoms associated with menopause, potentially providing a natural alternative to hormone replacement therapy.
In addition to its potential benefits for menopausal women, (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has also been studied for its effects on bone health. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can improve bone density and reduce the risk of osteoporosis, particularly in postmenopausal women.
properties
CAS RN |
109791-92-6 |
|---|---|
Product Name |
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol |
Molecular Formula |
C22H26O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[4-[(E)-2-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)prop-1-enyl]phenyl]methanol |
InChI |
InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+ |
InChI Key |
DYYLLTMYNNLNMB-DTQAZKPQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(CCCC3(C)C)C=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
synonyms |
4-(2-(5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthyl)propenyl)phenylmethanol SMR 2 SMR-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





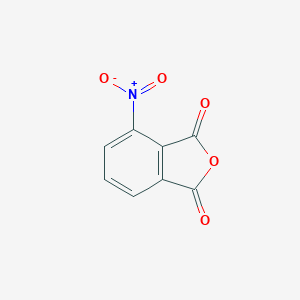
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)
